molecular formula C14H9F3N4OS B2403748 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide CAS No. 672951-23-4

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide

Cat. No.: B2403748
CAS No.: 672951-23-4
M. Wt: 338.31
InChI Key: RKPYDZVMSQNRMZ-UHFFFAOYSA-N
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Description

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide is a heterocyclic compound that features a unique combination of pyridine, thieno, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . Additionally, the carbohydrazide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the carbohydrazide moiety allows for specific interactions with biological targets .

Properties

IUPAC Name

3-pyridin-3-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4OS/c15-14(16,17)8-4-9-11(20-6-8)10(7-2-1-3-19-5-7)12(23-9)13(22)21-18/h1-6H,18H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPYDZVMSQNRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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